2-Bromo-4'-n-pentylbenzophenone
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Overview
Description
2-Bromo-4’-n-pentylbenzophenone is a chemical compound with the molecular formula C18H19BrO and a molecular weight of 331.2 g/mol . It is commonly used in scientific research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4’-n-pentylbenzophenone consists of 18 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Scientific Research Applications
2-Bromo-4'-n-pentylbenzophenone is a chemical compound that finds its application in various scientific research fields. Although direct studies on this compound are limited, insights can be gleaned from related bromophenol derivatives and their applications in scientific research. This summary explores the broader applications of bromophenols to understand where this compound might fit within scientific research.
Antioxidant and Anticancer Activities
Bromophenol derivatives from marine algae, such as those isolated from Rhodomela confervoides, exhibit significant biological activities. These compounds have been studied for their potential antioxidant and anticancer properties. For instance, methylated and acetylated derivatives of natural bromophenols have shown promise in ameliorating oxidative damage and inducing apoptosis in cancer cells without affecting normal cells, suggesting their potential as therapeutic agents in oxidative stress-related diseases and cancer treatment (Dong et al., 2022).
Antibacterial Properties
The marine red alga Rhodomela confervoides has been identified as a source of bromophenols with notable antibacterial activity. These compounds exhibit moderate to potent antibacterial effects against various strains, highlighting their potential as natural antibacterial agents. This insight suggests that this compound could be explored for its antibacterial properties in future studies (Xu et al., 2003).
Environmental Applications
Research on the oxidation of bromophenols, such as those related to water treatment processes with potassium permanganate, reveals the formation of brominated polymeric products. These findings are crucial for understanding the fate and potential environmental impact of bromophenols, including this compound, during water treatment and in natural water bodies. This knowledge can guide the development of safer and more effective water treatment methods (Jiang et al., 2014).
Synthesis and Chemical Studies
Studies on the synthesis and properties of bromophenol derivatives, including their interaction with various organic and inorganic compounds, provide a foundation for further chemical research. Such research can lead to the development of novel compounds with enhanced biological or chemical properties for use in various applications, from pharmaceuticals to materials science (Sun Ducheng, 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The mode of action of 2-Bromo-4’-n-pentylbenzophenone involves interactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Biochemical Pathways
It’s worth noting that the compound’s reactivity at the benzylic position could potentially influence a variety of biochemical processes, depending on the cellular context .
Result of Action
A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (bbhc), has been shown to inhibit nitric oxide in ifn-γ/lps-induced raw 2647 cells . This suggests that 2-Bromo-4’-n-pentylbenzophenone might also have significant cellular effects.
Properties
IUPAC Name |
(2-bromophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDVAHWFCBGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612486 |
Source
|
Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-18-5 |
Source
|
Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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